REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][C:10]#[N:11])[CH:5]=[CH:6][CH:7]=1.Cl.[NH2:14][OH:15].CC([O-])=O.[Na+]>CCO.O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([NH2:11])[O:15][N:14]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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1.12 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(CC#N)=O
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Name
|
|
Quantity
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1.74 g
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Type
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reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
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2.46 g
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Type
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reactant
|
Smiles
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CC(=O)[O-].[Na+]
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CCO
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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EXTRACTION
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Details
|
extracted with Et2O (×1)
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Type
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WASH
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Details
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The organic layer was washed (water, brine)
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1=NOC(=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |